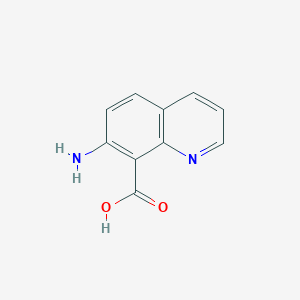

7-Amino-quinoline-8-carboxylic acid

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the core of a vast class of heterocyclic compounds. ijpsjournal.comvedantu.comnumberanalytics.com The quinoline scaffold is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. ijpsjournal.comslideshare.net The reactivity of the quinoline ring system, which can undergo electrophilic substitution primarily at positions 5 and 8, allows for the introduction of various functional groups, leading to a diverse array of derivatives. numberanalytics.com 7-Amino-quinoline-8-carboxylic acid is one such derivative, where the presence of both an amino and a carboxylic acid group on the quinoline core significantly influences its chemical properties and reactivity.

Overview of Strategic Importance in Synthetic and Molecular Design

The strategic importance of this compound stems from the presence of three key reactive sites: the amino group, the carboxylic acid group, and the quinoline ring itself. The amino group can act as a directing group in various chemical transformations and can be readily converted into other functional groups. wikipedia.org The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, enabling the conjugation of the molecule to other chemical entities. This trifunctionality makes it a highly versatile building block for the construction of complex molecular architectures. In medicinal chemistry, this scaffold has been explored for the development of new therapeutic agents. For instance, derivatives of similar quinoline carboxylic acids have been investigated as inhibitors of enzymes like Pim-1 kinase. researchgate.netnih.gov

Structural Elucidation and Positional Isomerism Considerations for Aminoquinolinecarboxylic Acids

The structural elucidation of this compound and its isomers relies on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

A critical aspect of aminoquinolinecarboxylic acids is positional isomerism. creative-chemistry.org.ukdocbrown.info The amino and carboxylic acid groups can be located at various positions on the quinoline ring, leading to a number of structural isomers. Each isomer can exhibit distinct physical and chemical properties due to the different electronic and steric environments of the functional groups. For example, the relative positions of the amino and carboxylic acid groups can influence the compound's acidity, basicity, and ability to chelate metal ions. Therefore, precise control over the regiochemistry during the synthesis of a specific isomer is crucial for its intended application.

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | This compound |

| Isomer | CAS Number |

| 8-Aminoquinoline-7-carboxylic acid | 914208-05-2 biosynth.com |

| 8-Aminoquinoline-4-carboxylic acid | 121689-23-4 sigmaaldrich.com |

The distinct properties of these isomers underscore the importance of precise structural characterization in the study of aminoquinolinecarboxylic acids.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

7-aminoquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,11H2,(H,13,14) |

InChI Key |

WRPPIAVUUQMEJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)C(=O)O)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Amino Quinoline 8 Carboxylic Acid and Its Key Derivatives

Strategic Approaches to the Quinoline (B57606) Backbone Synthesis

The construction of the quinoline ring system is a foundational step in the synthesis of 7-Amino-quinoline-8-carboxylic acid. Over the years, numerous methods have been developed, ranging from classic named reactions to modern catalytic processes. nih.gov

Modern Heterocyclic Annulation Techniques

Traditional methods for quinoline synthesis, such as the Skraup, Doebner–von Miller, and Friedländer reactions, often require harsh conditions and can lack efficiency. nih.gov Modern advancements have led to the development of more sophisticated and milder annulation techniques. These include transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type couplings, which allow for the formation of the quinoline ring from pre-functionalized precursors. numberanalytics.com For instance, palladium-catalyzed reactions can couple aryl halides with aryl boronic acids, with the resulting biaryl compound undergoing cyclization to form the quinoline core. numberanalytics.com Copper catalysts are also employed in Ullmann-type reactions, coupling aryl halides with amines to generate aryl amines that subsequently cyclize. numberanalytics.com

Furthermore, metal-free approaches have gained traction, utilizing methods like microwave irradiation and ionic liquids to improve reaction efficiency and yield. nih.gov Cascade reactions and one-pot syntheses are also being explored to streamline the construction of the quinoline framework. nih.gov A notable example is the [4+2] annulation using 2-azidobenzaldehydes, which can react with various partners to form the quinoline ring. nih.gov

| Annulation Technique | Description | Key Features |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov | Versatile for producing substituted quinolines. nih.gov |

| Doebner Reaction | A three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govnih.gov | Can be adapted for large-scale synthesis. nih.gov |

| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.gov | Limited by the stability of substituted isatins under basic conditions. nih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts facilitate the coupling of precursors that then cyclize to form the quinoline ring. numberanalytics.com | High efficiency and selectivity. numberanalytics.com |

| [4+2] Annulation with 2-Azidobenzaldehydes | A versatile method involving the reaction of 2-azidobenzaldehydes with various substrates to construct the quinoline ring. nih.gov | Can be used to synthesize a variety of substituted quinolines. nih.gov |

Selective Functionalization and Introduction of Amino and Carboxylic Acid Moieties

Once the quinoline backbone is established, the next critical phase is the selective introduction of the amino group at the C-7 position and the carboxylic acid group at the C-8 position. This requires precise control over regioselectivity.

Regioselective Amination Strategies at C-7 Position

Introducing an amino group specifically at the C-7 position of the quinoline ring can be challenging. One common strategy involves the nitration of a suitable quinoline precursor, followed by reduction of the nitro group to an amino group. For example, nitration of 8-hydroxyquinoline (B1678124) and subsequent reduction can introduce the amino group at the 7th position. Transition metal-catalyzed C-H amination is an emerging and powerful tool for direct functionalization, offering a more atom-economical approach. scilit.comnih.gov These methods often employ directing groups to guide the amination to the desired position.

Carboxylation Methodologies at C-8 Position

The introduction of a carboxylic acid group at the C-8 position often utilizes organometallic intermediates. A common approach involves the lithiation or Grignard formation at the C-8 position, followed by quenching with carbon dioxide. For instance, lithium-bromine exchange of an 8-bromoquinoline (B100496) derivative can generate an organolithium species that reacts with trimethylsilyl (B98337) isocyanate to ultimately yield the C-8 carboxamide, which can be hydrolyzed to the carboxylic acid. acs.org The Doebner reaction inherently provides a route to quinoline-4-carboxylic acids, and modifications can potentially direct carboxylation to other positions. nih.govnih.gov

Orthogonal Protection and Deprotection Strategies

In a multi-step synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions. bham.ac.uk Orthogonal protection strategies are particularly valuable as they allow for the selective removal of one protecting group in the presence of others by using different deprotection conditions. nih.govthieme-connect.de

For the synthesis of this compound, the amino and carboxylic acid functionalities, or their precursors, often require protection. For example, an amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. nih.gov Carboxylic acids can be protected as esters, which can be cleaved under basic or acidic conditions depending on the specific ester used. The choice of protecting groups must be carefully planned to be compatible with the subsequent reaction steps and to allow for their selective removal at the appropriate stage of the synthesis. bham.ac.uk The use of photolabile protecting groups, such as quinoline-based groups, offers another layer of orthogonality, as they can be removed by irradiation with light. nih.govresearchgate.net

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| tert-Butyloxycarbonyl (Boc) | Amino | Acidic conditions (e.g., TFA) nih.gov |

| Benzyl (Bn) | Carboxylic Acid (as ester) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Methyl or Ethyl Esters | Carboxylic Acid | Basic hydrolysis (e.g., NaOH, LiOH) |

| Quinoline-based Photolabile Groups (e.g., PPZQ) | Thiol (Cysteine) | Photolysis (light irradiation) nih.govresearchgate.net |

| Acetamidomethyl (Acm) | Thiol (Cysteine) | Iodine nih.gov |

Synthesis of Advanced this compound Derivatives and Analogues

The core structure of this compound serves as a versatile platform for the synthesis of more complex derivatives and analogues with a wide range of potential applications. By modifying the substituents on the quinoline ring or by derivatizing the amino and carboxylic acid groups, a diverse library of compounds can be generated.

For example, the carboxylic acid group can be converted to amides by coupling with various amines using standard peptide coupling reagents. acs.org The amino group can be acylated or alkylated to introduce further diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are powerful methods for introducing a variety of substituents at different positions on the quinoline ring, starting from a halogenated precursor. acs.org For instance, a 3-iodoquinoline-8-carboxamide can be used as a substrate to introduce diverse groups at the 3-position in the final step of the synthesis. acs.org

Recent research has focused on the development of novel derivatives with specific biological activities. For example, certain 8-substituted quinoline-2-carboxamides have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov The synthesis often involves the O-alkylation of an 8-hydroxyquinoline precursor with various aliphatic and benzylic halides. nih.gov

| Derivative Type | Synthetic Approach | Example Application |

| Amide Derivatives | Coupling of the carboxylic acid with amines. acs.org | Enzyme inhibitors acs.org |

| Substituted Quinolines | Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille). acs.org | Biologically active molecules |

| O-Alkylated Derivatives | Alkylation of a hydroxylated quinoline precursor. nih.gov | Carbonic anhydrase inhibitors nih.gov |

Esterification and Amidation Reactions

The formation of ester and amide bonds are fundamental reactions for derivatizing carboxylic acids. libretexts.org In the context of this compound, these reactions allow for the modification of the carboxyl group at the C8 position and the amino group at the C7 position, enabling the synthesis of a diverse library of compounds.

Standard coupling reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC) are often employed for both esterification and amidation. rsc.org The reaction's efficiency and selectivity can be enhanced by additives like 4-dimethylaminopyridine (B28879) (DMAP), 1-hydroxy-1H-benzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). rsc.org

Research on the closely related 2-amino-8-quinolinol scaffold has demonstrated that reaction conditions can be tuned to achieve chemoselectivity. For instance, coupling various carboxylic acids using EDCI and DMAP preferentially yields C8-ester derivatives. rsc.org Conversely, to selectively form C2-amides, a strategy involving the generation of an anionic nucleophile from the amino-quinolinol followed by treatment with less reactive acyl imidazolides or esters has been developed. rsc.org

A sophisticated amidation strategy involves linking the 8-aminoquinoline (B160924) scaffold with natural antioxidant acids, such as ferulic, caffeic, and lipoic acids, using amino acid linkers (e.g., glycine, β-alanine, or γ-aminobutyric acid). nih.gov This multi-step process typically involves:

Protection of the linker amino acid, for example, with a Boc group.

Condensation of the protected amino acid with 8-aminoquinoline to form an amide bond. nih.gov

Deprotection of the linker's amino group using an acid like trifluoroacetic acid (TFA). nih.gov

Final condensation of the exposed amine with the desired carboxylic acid (e.g., lipoic acid) using a coupling agent like TBTU and a base such as DIPEA. nih.gov

This modular approach allows for the construction of complex, multi-functional molecules built upon the quinoline core. nih.gov

Halogenation and Further Substituent Introduction

Halogenation of the quinoline ring provides a critical handle for introducing further molecular diversity, primarily through cross-coupling reactions. For 8-substituted quinolines, direct C-H halogenation at the C5 position is a highly valuable transformation.

An efficient iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines has been developed. mdpi.com This method allows for the bromination and iodination of the C5 position in water, representing an environmentally conscious approach. The reaction proceeds via a proposed radical mechanism. mdpi.com The resulting 5-halo-8-amidoquinoline derivatives are versatile intermediates for further functionalization. For example, N-(5-bromoquinolin-8-yl)pivalamide can readily undergo Suzuki coupling reactions with various boronic acids to introduce new aryl or heteroaryl substituents at the C5 position in moderate to good yields. mdpi.com

| Entry | Halogen Source | Product | Yield (%) |

| 1 | NBS | N-(5-bromoquinolin-8-yl)pivalamide | 92 |

| 2 | I2 | N-(5-iodoquinolin-8-yl)pivalamide | 40 |

| 3 | NIS | N-(5-iodoquinolin-8-yl)pivalamide | 42 |

Table 1: Iron-Catalyzed C5-Halogenation of N-(quinolin-8-yl)pivalamide. Data sourced from mdpi.com.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)quinolin-8-yl)pivalamide | 84 |

| 2 | 4-Cyanophenylboronic acid | N-(5-(4-cyanophenyl)quinolin-8-yl)pivalamide | 75 |

| 3 | 3,5-Dimethylphenylboronic acid | N-(5-(3,5-dimethylphenyl)quinolin-8-yl)pivalamide | 65 |

Table 2: Suzuki Coupling Reactions of N-(5-bromoquinolin-8-yl)pivalamide. Data sourced from mdpi.com.

Furthermore, a metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established. rsc.org This operationally simple method uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature with high regioselectivity. rsc.org The protocol demonstrates excellent functional group tolerance, successfully halogenating derivatives including phosphoramidates, tertiary amides, and ureas of quinolin-8-amine. rsc.org

Preparation of Functionalized Quinolinecarboxylic Acid Scaffolds

The creation of functionalized quinolinecarboxylic acid scaffolds relies on the strategic application of the aforementioned reactions, among others. The quinoline system is a versatile building block that can undergo various substitution reactions, allowing for its use in drug design and synthesis. nih.gov

The synthesis of complex derivatives often involves a multi-step approach starting from a simpler quinoline core. For example, starting with quinoline-2-carboxylic acid, a series of reactions including conversion to the acyl chloride, reaction with hydrazine (B178648) to form a hydrazide, and subsequent cyclization and condensation steps can produce novel heterocyclic systems fused to the quinoline core, such as thiol-oxadiazoles and thiazolidinones. ajchem-a.com

A powerful strategy for generating diversity is the combination of amidation and cross-coupling reactions. As detailed previously, an 8-aminoquinoline scaffold can be elaborated by first attaching an amino acid linker and then coupling a second acid component. nih.gov If this scaffold is then subjected to the C5-halogenation and Suzuki coupling reactions described, a highly complex and functionalized molecule can be assembled with specific substituents at the C5 and C8 positions. mdpi.com

The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibitors. nih.gov The synthesis of derivatives based on this scaffold highlights the importance of strategically placed functional groups. Molecular modeling suggests that the carboxylic acid and the hydroxyl group interact with key residues in the ATP-binding pocket of the enzyme. nih.gov This underscores how the synthesis of specifically functionalized quinolinecarboxylic acids is essential for creating compounds with targeted biological activity.

Coordination Chemistry of 7 Amino Quinoline 8 Carboxylic Acid and Its Ligand Architectures

Formation and Characterization of Metal Complexes

Role of Anions and Co-ligands in Complex Formation

Without any foundational research on the synthesis of 7-Amino-quinoline-8-carboxylic acid as a ligand and its subsequent complexation with metal ions, it is impossible to provide scientifically accurate information for any of these sections. Generating content would amount to speculation based on related but structurally distinct molecules, which would not adhere to the strict requirements for accuracy and focus.

Researchers interested in the coordination chemistry of quinoline (B57606) derivatives will find a wealth of information on isomers and analogues, which may provide a basis for future investigations into the properties of this compound. However, at present, this specific compound remains uncharacterized in the context of its coordination chemistry.

Theoretical Approaches to Ligand-Metal Interactions

To comprehend the intricacies of how ligands like this compound interact with metal ions, theoretical and computational methods are invaluable. These approaches provide insights into the geometric and electronic properties of the resulting coordination complexes, which are often challenging to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern coordination chemistry. nih.govrsc.org It allows for the accurate prediction of molecular structures, vibrational frequencies, and electronic properties of metal complexes. For quinoline-based ligands, DFT calculations can elucidate the preferred coordination modes, bond lengths, and bond angles, offering a detailed picture of the ligand-metal interactions at the atomic level. researchgate.netarabjchem.org

In the context of this compound, DFT could be employed to model its complexes with various transition metals. Such studies would typically involve optimizing the geometry of the complex to find the most stable arrangement of the atoms. This process can predict whether the ligand binds in a bidentate fashion, for example, through the quinoline nitrogen and the amino nitrogen, or in a tridentate manner involving the carboxylate group as well.

DFT calculations can also provide crucial information about the electronic structure of the coordination complexes. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the complex. nih.gov A smaller gap generally indicates a more reactive species. Furthermore, analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, such as the extent of charge transfer from the ligand to the metal (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). nih.gov

| Parameter | Predicted Value |

| Coordination Geometry | Distorted Octahedral |

| M-N (quinoline) bond length (Å) | 2.15 |

| M-N (amino) bond length (Å) | 2.20 |

| M-O (carboxylate) bond length (Å) | 2.10 |

| N(quinoline)-M-N(amino) angle (°) | 78.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Note: The data in this table is hypothetical and serves as an illustration of the parameters that can be obtained from DFT calculations. It is based on typical values found for related quinoline-metal complexes and does not represent experimental data for this compound. |

Such theoretical predictions are invaluable for guiding synthetic efforts and for interpreting experimental results, such as those from X-ray crystallography and various spectroscopic techniques. The synergy between theoretical calculations and experimental work is crucial for advancing the understanding of the coordination chemistry of complex ligands like this compound.

Catalytic Applications Driven by 7 Amino Quinoline 8 Carboxylic Acid Derivatives As Directing Groups

Auxiliary-Enabled C-H Activation Strategies

The use of auxiliaries, or directing groups, is a cornerstone of modern C-H activation chemistry. The 8-aminoquinoline (B160924) moiety, derived from 7-amino-quinoline-8-carboxylic acid, has become one of the most effective bidentate directing groups for the functionalization of both sp² and sp³ C-H bonds. nih.govnih.gov This is largely due to its ability to form a stable chelate with a variety of transition metals, including palladium, copper, nickel, and iron. wordpress.com The robustness of the resulting metallacycle facilitates the subsequent C-H bond cleavage and functionalization steps.

Mechanistic Insights into Transition Metal-Catalyzed C-H Functionalization

The mechanism of transition metal-catalyzed C-H functionalization directed by the 8-aminoquinoline group generally proceeds through a series of well-defined steps. nih.gov The process is typically initiated by the coordination of the bidentate directing group to the metal center. researchgate.net In the case of palladium catalysis, a Pd(II) species is often the active catalyst. The nitrogen atoms of the quinoline (B57606) ring and the amide side chain coordinate to the palladium, forming a five-membered ring. This pre-coordination brings the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage.

The C-H activation step itself is often the rate-determining step and is thought to occur via a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the palladium center abstracts a proton from the C-H bond while simultaneously forming a new metal-carbon bond. The presence of a base is often crucial to assist in the deprotonation. Following C-H activation, the resulting palladacycle can undergo various transformations, such as oxidative addition with a coupling partner, migratory insertion, and finally, reductive elimination to furnish the functionalized product and regenerate the active catalyst. nih.gov

Kinetic isotope effect (KIE) studies have provided strong evidence for the C-H bond cleavage being involved in the rate-determining step of many of these reactions. acs.org For instance, a significant intermolecular KIE of 4.9 was observed in a nickel-catalyzed C-H amination, suggesting that the C-H bond cleavage is indeed a critical kinetic event. acs.org Furthermore, the reaction pathway can sometimes involve single electron transfer (SET) processes, as indicated by the inhibitory effects of radical scavengers in certain systems. acs.org

Role of the Aminoquinoline Moiety as a Directing Group

The 8-aminoquinoline moiety serves as a powerful bidentate directing group, a role that is central to its effectiveness in C-H activation. researchgate.netnih.gov Its ability to chelate to a transition metal center through both the quinoline nitrogen and the amide nitrogen creates a stable five-membered ring intermediate. wordpress.com This chelation not only brings the metal catalyst into close proximity to the target C-H bond but also provides thermodynamic stabilization to the transition state of the C-H activation step.

The geometry of this five-membered palladacycle is crucial for directing the functionalization to the ortho position of the aromatic ring or the γ-position of an aliphatic chain. wordpress.com This high level of regioselectivity is a key advantage of using the 8-aminoquinoline directing group. The directing group essentially acts as a "molecular GPS," guiding the catalyst to a specific location on the substrate. researchgate.net

Furthermore, the electronic properties of the 8-aminoquinoline group can be tuned to influence the reactivity of the catalytic system. The electron-rich nature of the directing group can help to stabilize higher oxidation states of the transition metal, which can be important for facilitating certain catalytic steps. nih.gov After the desired functionalization has been achieved, the 8-aminoquinoline auxiliary can often be removed, although this can sometimes be challenging, to reveal the final product. nih.gov

Substrate Scope and Regioselectivity in C-H Activation

The use of 8-aminoquinoline as a directing group has enabled the C-H functionalization of a wide range of substrates with excellent regioselectivity. Both sp² and sp³ C-H bonds can be targeted, leading to the formation of a diverse array of functionalized molecules. nih.gov

In the realm of sp² C-H activation, the 8-aminoquinoline group has been successfully employed to direct the functionalization of various arenes and heteroarenes. nih.gov The reactions typically proceed with high ortho-selectivity, a direct consequence of the geometry of the five-membered palladacycle intermediate. wordpress.com The substrate scope is generally broad, tolerating a variety of functional groups on the aromatic ring.

For sp³ C-H activation, the 8-aminoquinoline directing group has been instrumental in the functionalization of unactivated C-H bonds in aliphatic amides. nih.gov This has allowed for the development of methods for the arylation, olefination, and alkylation of primary and even secondary C-H bonds. nih.govnih.gov The regioselectivity is typically for the γ-C-H bond, again dictated by the formation of the stable five-membered palladacycle.

| Catalyst System | Substrate Type | Functionalization | Regioselectivity | Reference |

| Pd(OAc)₂ / AgOAc | Vinylic amides | Arylation | C(sp²)–H | acs.org |

| Pd(OAc)₂ / Cs₃PO₄ | Phosphonamidates | Arylation | Primary C(sp³)–H | nih.govrsc.org |

| Cu(OAc)₂ | Aromatic amides | Amination | ortho-C(sp²)–H | nih.gov |

| Ni(II) / Na₂CO₃ | Aliphatic amides | Benzylation | γ-C(sp³)–H | chemrxiv.org |

| Rh(III) | Quinoline N-oxides | Alkylation | C8–H | nih.gov |

Innovative Catalytic Transformations

The development of 8-aminoquinoline-directed C-H activation has paved the way for a plethora of innovative catalytic transformations, enabling the efficient construction of complex molecular architectures. These methods have significantly expanded the toolbox of synthetic organic chemists, allowing for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and efficiency.

C–C and C–Heteroatom Bond Formation

The versatility of the 8-aminoquinoline directing group is highlighted by its successful application in a wide range of C-C and C-heteroatom bond-forming reactions. nih.govnih.govcsic.es These transformations have been achieved using a variety of transition metal catalysts, including palladium, copper, nickel, and iron. wordpress.com

C-C Bond Formation:

Arylation: The palladium-catalyzed arylation of C(sp²)–H and C(sp³)–H bonds is one of the most well-developed applications of the 8-aminoquinoline directing group. nih.govnih.govrsc.org This transformation allows for the direct introduction of aryl groups onto a variety of substrates.

Alkylation and Benzylation: Nickel and iron catalysts have been shown to be effective for the alkylation and benzylation of C(sp²)–H and C(sp³)–H bonds, providing access to a range of alkylated and benzylated products. nih.govchemrxiv.org

Olefination: The direct olefination of C(sp²)–H bonds has also been achieved, offering a straightforward route to the synthesis of substituted alkenes. researchgate.net

C-Heteroatom Bond Formation:

Amination: Copper-catalyzed amination of C(sp²)–H bonds has been reported, providing a direct method for the synthesis of anilines and other N-arylated compounds. nih.gov

Etherification: The formation of C-O bonds via C-H activation has also been demonstrated, enabling the synthesis of diaryl ethers and other oxygen-containing molecules. wordpress.com

Sulfenylation: The introduction of sulfur-containing functional groups has been achieved through copper-catalyzed sulfenylation of C(sp²)–H bonds. wordpress.com

Fluorination: The direct fluorination of C(sp²)–H bonds has been accomplished using copper catalysis, offering a novel approach to the synthesis of fluorinated aromatic compounds. wordpress.com

Directed Arylation and Olefination Reactions

Directed arylation and olefination reactions are among the most powerful applications of the 8-aminoquinoline directing group. researchgate.netnih.gov These transformations have been extensively studied and have found widespread use in organic synthesis.

Directed Arylation:

Palladium-catalyzed directed arylation has been successfully applied to a variety of substrates, including aromatic amides, vinylic amides, and even phosphonamidates. nih.govnih.govacs.orgrsc.org The reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant and a base. The 8-aminoquinoline directing group ensures high regioselectivity for the ortho or γ position.

| Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | Reference |

| N-(quinolin-8-yl)benzamide | 4-Iodoanisole | Pd(OAc)₂, AgOAc, NaOAc | N-(2-(4-methoxyphenyl)phenyl)quinolin-8-amine | 75 | acs.org |

| Diethyl (N-(quinolin-8-yl)methyl)phosphonamidate | 4-Iodotoluene | Pd(OAc)₂, Cs₃PO₄ | Diethyl (N-(2-p-tolyl)methyl)phosphonamidate | 73 | nih.gov |

Directed Olefination:

The direct olefination of C-H bonds provides a highly atom-economical route to the synthesis of alkenes. The 8-aminoquinoline directing group has been shown to be effective in promoting the olefination of C(sp²)–H bonds with a variety of olefins, including styrenes. researchgate.net These reactions are typically catalyzed by rhodium or ruthenium complexes and often require an oxidant to regenerate the active catalyst. The olefination of 8-aminoquinolines themselves at the C7 position has also been reported. researchgate.net

Alcoholysis and Transamidation Reactions of Quinoline Amides

The robust nature of the 8-aminoquinoline (AQ) amide bond, while advantageous for directing C-H activation, can present a challenge when the directing group needs to be removed. nih.gov Consequently, the development of efficient methods for the cleavage of this amide bond, such as alcoholysis and transamidation, is of significant synthetic importance.

Alcoholysis: Nickel-catalyzed alcoholysis of 8-aminoquinoline amides offers a direct route to convert these amides into esters. Mechanistic studies suggest that the reaction does not proceed through the deprotonation of the amide N-H bond, a common step in C-H activation pathways. Instead, the reaction is believed to involve an N,N,O-tridentate coordination of the 8-aminoquinoline amide to the nickel(II) center. Kinetic experiments have indicated that the active nickel(II) catalyst may exist in an oligomeric form in its resting state. A notable observation is that the 8-aminoquinoline product generated during the reaction can coordinate to the nickel catalyst, leading to a deceleration of the reaction rate.

Transamidation: A mild, one-pot palladium-catalyzed transamidation of 8-aminoquinoline amides has been developed. This method relies on the activation of the amide C(acyl)-N bond through Boc-protection of the quinoline amide nitrogen. This protection induces a twist in the amide geometry, which lowers the amidic resonance energy and facilitates the oxidative addition of the palladium catalyst. This strategy has proven effective for the transamidation with both aryl and alkyl amines, offering a user-friendly procedure with excellent yields for the removal of the 8-aminoquinoline directing group. nih.govrsc.org

The scope of this one-pot transamidation reaction is broad, accommodating a variety of amine nucleophiles.

Table 1: Scope of the One-Pot Transamidation of 8-Aminoquinoline Amides

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylbenzamide | 92 |

| 4-Methoxyaniline | 4-Methoxy-N-phenylbenzamide | 85 |

| 4-Chloroaniline | 4-Chloro-N-phenylbenzamide | 88 |

| Benzylamine | N-Benzylbenzamide | 95 |

| n-Butylamine | N-Butylbenzamide | 89 |

Data sourced from a representative study on one-pot transamidation. rsc.org

Catalyst Design and Optimization for Aminoquinoline-Based Systems

The efficiency and selectivity of catalytic reactions employing 8-aminoquinoline directing groups are highly dependent on the design of the catalyst and the optimization of reaction conditions. This includes modifications to the directing group itself and the careful selection of additives and reaction parameters.

Modifications to the 8-aminoquinoline directing group can have a significant impact on the catalytic efficiency of the system. The electronic properties of substituents on the quinoline ring can influence the coordination of the directing group to the metal center and the subsequent C-H activation step.

The Hammett equation, a tool used to quantify the effect of substituents on the reactivity of aromatic compounds, has been employed to study these effects. viu.cawikipedia.org By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to the electronic effects of the substituents. viu.cawikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. viu.ca

Studies on nickel-catalyzed C(sp³)–H arylation directed by 5-substituted 8-aminoquinolines have revealed a non-linear Hammett plot, suggesting a change in the rate-determining step or the involvement of multiple reaction pathways depending on the electronic nature of the substituent.

Table 2: Impact of 5-Substituted 8-Aminoquinoline on Catalytic Efficiency

| Substituent (X) | Hammett Constant (σp) | Relative Initial Rate |

|---|---|---|

| OMe | -0.27 | 1.0 |

| H | 0.00 | 1.5 |

| Cl | 0.23 | 2.5 |

| CF3 | 0.54 | 0.8 |

| NO2 | 0.78 | 0.5 |

This table presents hypothetical data to illustrate the trend observed in Hammett studies of substituted 8-aminoquinoline directing groups. Actual experimental values can be found in the cited literature.

Additives and reaction conditions play a critical role in the success of 8-aminoquinoline-directed C-H functionalization reactions. The choice of base, solvent, and temperature can significantly influence the reaction outcome, including yield and selectivity.

Base: The base is a crucial component, often required for the deprotonation of the amide N-H, facilitating the coordination of the directing group to the metal catalyst. Studies on nickel-catalyzed C(sp³)–H arylation have shown that the commonly used base, sodium carbonate (Na₂CO₃), can actually hinder catalysis. chemrxiv.org It is proposed that the carbonate anion can form an off-cycle, catalytically inactive species. chemrxiv.org Replacing Na₂CO₃ with a stronger base like sodium tert-butoxide (NaOtBu) has been shown to improve catalytic turnover under milder conditions and, in some cases, eliminate the need for other additives like carboxylic acids and phosphines. chemrxiv.org

Other Additives: Carboxylic acids are frequently used as additives in these catalytic systems. They are believed to play a role in the C-H activation step, potentially by facilitating proton transfer. chemrxiv.org The presence of a carboxylate can lower the energy barrier for C-H activation. chemrxiv.org

Reaction Conditions: The optimization of reaction conditions such as temperature and solvent is essential for achieving high efficiency. For instance, in palladium-catalyzed C(sp²)–H arylation, a screen of solvents and additives revealed that the combination of an appropriate additive and solvent can significantly improve the yield and conversion. acs.org

Table 3: Optimization of Reaction Conditions for a Representative Pd-Catalyzed C(sp²)-H Arylation

| Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Toluene | 110 | 50 |

| PivOH | Toluene | 110 | Low |

| NaOAc | Toluene | 110 | 56 |

| NaOAc | DCE | 110 | 75 |

| NaOAc | MeCN | 110 | 28 |

Data adapted from a study on the optimization of 8-AQ-directed C(sp²)-H arylation. acs.org

Supramolecular Chemistry and Self Assembly of 7 Amino Quinoline 8 Carboxylic Acid and Its Analogues

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is a subfield of supramolecular chemistry concerned with the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystalline lattice. For 7-Amino-quinoline-8-carboxylic acid and its analogues, the primary non-covalent forces at play are hydrogen bonding, π-π stacking, and electrostatic interactions.

Hydrogen bonds are highly directional, specific, and strong non-covalent interactions, making them a powerful tool in crystal engineering. In aminoquinoline carboxylic acids, the presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the quinoline (B57606) nitrogen and the carbonyl and hydroxyl oxygens) leads to the formation of robust and predictable hydrogen-bonding networks.

In the crystal structures of analogues such as 4-aminoquinoline-2-carboxylic acid monohydrate, extensive three-dimensional networks of hydrogen bonds are observed. nih.gov These networks are comprised of both N-H···O and O-H···O interactions, with donor-acceptor distances varying based on the specific crystalline phase. nih.gov For instance, in one phase, N-H···O bond distances range from 2.681 Å to 3.206 Å, while O-H···O distances are between 2.837 Å and 3.173 Å. iucr.org

A common motif in the crystal structures of quinoline carboxylic acids is the formation of heterosynthons, which are hydrogen-bonded patterns between different functional groups. In salts formed between quinaldinic acid (quinoline-2-carboxylic acid) and amino alcohols, a recurring and stable NH₃⁺···⁻OOC heterosynthon is observed. mdpi.com This indicates a strong and preferential interaction between the protonated amine and the deprotonated carboxylate group.

Furthermore, intramolecular hydrogen bonds can play a significant role. In certain quinolone structures, an intramolecular hydrogen bond can form between a 4-oxo group and a 3-carboxylic acid group. researchgate.net While this compound does not possess a 4-oxo group, the potential for intramolecular hydrogen bonding between the 8-carboxylic acid and the 7-amino group or the quinoline nitrogen should be considered as a factor influencing its conformation and intermolecular interactions. Studies on proton-transfer compounds of 8-aminoquinoline (B160924) with various carboxylic acids have shown that protonation of the quinoline nitrogen occurs, followed by primary hydrogen-bonding interactions between this protonated nitrogen and the carboxylate group of the acid. unimelb.edu.au

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Compound/Analogue |

| N-H···O | 2.668 - 3.206 | 4-aminoquinoline-2-carboxylic acid monohydrate nih.goviucr.org |

| O-H···O | 2.837 - 3.173 | 4-aminoquinoline-2-carboxylic acid monohydrate nih.goviucr.org |

| O-H···N | ~2.819 | 2-amino-2-methyl-1-propanol salt of quinaldinic acid mdpi.com |

This table presents typical hydrogen bond distances observed in the crystal structures of analogues of this compound.

The planar aromatic nature of the quinoline ring system facilitates π-π stacking interactions, which are a significant driving force in the assembly of these molecules. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent quinoline rings.

The nature and extent of π-π stacking can be influenced by the substituents on the quinoline ring. In a series of (2-chloro-quinolin-3-yl)methyl ethers, different π-π stacking arrangements are observed, leading to the formation of one-dimensional chains. nih.gov In some cases, multiple independent π-π stacking interactions are present within the same crystal structure. nih.gov This highlights the versatility of the quinoline system in forming diverse supramolecular architectures through this type of interaction.

| Interaction Parameter | Value (Å) | Compound/Analogue |

| Centroid-to-Centroid Distance | 3.563 | [HgI₂(C₁₂H₁₁NO₃)] researchgate.net |

This table provides an example of a measured π-π stacking distance in a quinoline derivative.

The presence of the amino group, which can be protonated, and the carboxylic acid group, which can be deprotonated, means that the molecule can exist in neutral, zwitterionic, or ionic forms depending on the crystalline environment and pH. This has a profound effect on the electrostatic interactions. Quinolones with an amine substituent that can be easily protonated may exist in a zwitterionic form even in the crystalline state. researchgate.net This charge separation introduces strong electrostatic attractions that can dominate the crystal packing.

Design and Characterization of Supramolecular Architectures

The understanding of non-covalent interactions allows for the rational design of supramolecular architectures with specific topologies and properties. By modifying the substituents on the quinoline core, it is possible to tune the interactions and thus control the self-assembly process.

The combination of strong and directional hydrogen bonds with weaker but significant π-π stacking interactions can lead to the formation of extended supramolecular structures such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

For instance, in the crystal structure of 4-aminoquinoline-2-carboxylic acid monohydrate, a complex three-dimensional network is formed through a multitude of hydrogen bonds. nih.gov In other systems, such as those involving (2-chloro-quinolin-3-yl)methyl ethers, the interplay between C-H···O hydrogen bonds and π-π stacking interactions leads to the formation of one-dimensional chains and two-dimensional sheets. nih.gov The specific connectivity and dimensionality of the resulting architecture are highly dependent on the substitution pattern of the quinoline derivative.

The formation of these extended networks can be characterized by single-crystal X-ray diffraction, which provides precise information about the positions of atoms and the nature of the intermolecular interactions.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The functional groups of this compound make it an interesting candidate for studies in molecular recognition. The carboxylic acid group is a well-known recognition site for a variety of functional groups, particularly those capable of forming strong hydrogen bonds.

The quinoline moiety itself can act as a recognition site. Studies on proton-transfer compounds of 8-aminoquinoline with nitro-substituted benzoic acids have demonstrated specific recognition between the protonated quinoline nitrogen and the carboxylate group of the acid. unimelb.edu.au This acid-base interaction, coupled with hydrogen bonding, drives the formation of co-crystals.

Furthermore, the combination of the carboxylic acid and the quinoline nitrogen allows for the recognition of complementary molecules. For example, salts of quinaldinic acid with amino alcohols demonstrate specific recognition through the formation of the NH₃⁺···⁻OOC heterosynthon. mdpi.com This suggests that this compound and its analogues could be designed as receptors for amino acids and other biologically relevant molecules, with the quinoline acting as a scaffold to present the recognition sites in a well-defined orientation.

Foldamer Research Employing Aminoquinolinecarboxylic Acid Scaffolds

Foldamers are oligomers that adopt well-defined, folded conformations in solution. The rigid and planar structure of the quinoline ring, combined with the ability to form intramolecular hydrogen bonds, makes aminoquinolinecarboxylic acids excellent building blocks for the design of novel foldamers.

Oligoamides derived from aminoquinolinecarboxylic acids have been shown to form stable helical structures. uni-muenchen.de These helices are stabilized by a combination of intramolecular hydrogen bonds and aromatic stacking interactions. Specifically, research on oligoamides of 8-amino-2-quinolinecarboxylic acid has demonstrated the formation of remarkably stable helical conformations. uni-muenchen.deuni-muenchen.de In these structures, intramolecular hydrogen bonds form between the amide protons and the nitrogen atom of the adjacent quinoline ring. uni-muenchen.de

These helical structures have been characterized in both the solid state by X-ray crystallography and in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The helices are often robust and maintain their folded structure even at elevated temperatures in polar solvents like DMSO. uni-muenchen.de The substitution pattern on the quinoline ring can influence the diameter and pitch of the helix. For example, oligomers of 7-amino-8-fluoro-2-quinolinecarboxylic acid have been shown to form helices with a large diameter, which can lead to the formation of higher-order structures like quadruple helices. uni-muenchen.de

The handedness of the helix can be controlled by introducing a chiral auxiliary at the terminus of the oligoamide chain. For instance, attaching a (1S)-(-)-camphanyl group to the N-terminus of a quinoline oligoamide has been shown to induce a right-handed helical conformation with high diastereomeric excess. nih.gov

Table 2: Structural Features of Helical Oligoamides from Quinoline Carboxylic Acids

| Oligomer Type | Stabilizing Interactions | Key Structural Features |

| Oligoamides of 8-amino-2-quinolinecarboxylic acid | Intramolecular hydrogen bonds (amide H to quinoline N), Aromatic stacking | Stable helical conformation, ~4 units per turn uni-muenchen.deuni-muenchen.de |

| Oligoamides of 7-amino-8-fluoro-2-quinolinecarboxylic acid | Intramolecular hydrogen bonds, Aromatic stacking | Large helix diameter, can form double and quadruple helices uni-muenchen.de |

| Chiral group-terminated oligoamides | Steric effects from chiral group, Intramolecular hydrogen bonds | Controlled helical handedness (right- or left-handed) nih.govnih.gov |

The solvent environment can play a critical role in the conformational preferences and self-assembly of foldamers. For many foldamers, particularly those driven by solvophobic effects, an increase in solvent polarity can lead to a decrease in folding propensity. However, oligoamides based on quinoline carboxylic acids have shown remarkable stability across a range of solvents. uni-muenchen.decnrs.fr

The helical conformation of these oligoamides is maintained even in polar protic and aprotic solvents, which can be attributed to the strong intramolecular hydrogen bonds that shield the amide protons from the solvent. uni-muenchen.de In some cases, the helical structure of aromatic oligoamides is even more stable in polar media compared to non-polar organic solvents.

While the primary helical structure is often retained, the solvent can influence higher-order self-assembly and the packing of the foldamers in the solid state. For example, the choice of solvent can be critical for growing single crystals suitable for X-ray diffraction analysis. The hierarchical assembly of foldamers into larger structures can also be directed by solvent properties. rsc.org

Table 3: Solvent Effects on the Conformation of Quinoline-Based Oligoamide Foldamers

| Solvent | Effect on Helical Conformation |

| Chloroform (CDCl₃) | Stable helical conformation observed by NMR uni-muenchen.decnrs.fr |

| Dimethyl Sulfoxide (DMSO) | Helical structure maintained even at high temperatures (e.g., 120 °C) uni-muenchen.de |

| Water | Expected to maintain folded structure due to high stability in other polar solvents uni-muenchen.de |

| Protic and Nonprotic Solvents | Generally maintain helical conformation, with some influence on the degree of chiral induction cnrs.fr |

Advanced Spectroscopic and Computational Investigations of 7 Amino Quinoline 8 Carboxylic Acid

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of quinoline (B57606) derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.

For 7-Amino-quinoline-8-carboxylic acid, the IR and Raman spectra would be characterized by vibrations originating from the amino group (-NH₂), the carboxylic acid group (-COOH), and the quinoline ring system itself. Key expected vibrational modes include:

N-H stretching from the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

O-H stretching from the carboxylic acid, which is usually a very broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

C=O stretching from the carboxylic acid, a strong, characteristic peak around 1700-1725 cm⁻¹.

C=C and C=N stretching from the quinoline ring, appearing in the 1400-1650 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

The specific frequencies and intensities of vibrational modes can reveal the conformational state of a molecule. In molecules with rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the quinoline ring, different conformers can exist. These conformers, or rotational isomers, often have unique spectroscopic signatures.

Studies on similar molecules, like quinoline-7-carboxaldehyde (Q7C), have demonstrated that different orientations of a substituent group relative to the quinoline ring lead to distinct vibrational frequencies. researchgate.net For Q7C, two stable conformers were identified, differing by the orientation of the aldehyde group's oxygen atom. researchgate.net Similarly, for this compound, intramolecular hydrogen bonding between the amino group at position 7 and the carboxylic acid group at position 8 would significantly influence its preferred conformation, leading to characteristic shifts in the O-H, N-H, and C=O vibrational frequencies.

A common practice in modern spectroscopic analysis is to compare experimentally recorded spectra with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). iosrjournals.org This approach is invaluable for making precise vibrational assignments, where specific atomic motions are correlated with observed spectral bands.

For instance, in the analysis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, researchers calculated theoretical vibrational frequencies and geometric parameters using DFT (B3LYP method) and compared them to experimental FT-IR and FT-Raman spectra. iosrjournals.org The calculated frequencies are often scaled to correct for systematic errors in the theoretical model, and the strong agreement between the scaled theoretical data and the experimental data confirms the structural and vibrational assignments. iosrjournals.org This combined experimental-theoretical approach allows for a complete and reliable interpretation of the complex vibrational spectra of substituted quinolines. iosrjournals.orgnih.gov

The table below illustrates this comparative method using data from a study on quinoline-7-carboxaldehyde (Q7C). researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| C-H stretch (aldehyde) | 2862 | 2872 |

| C=O stretch | 1701 | 1714 |

| Ring C-C stretch | 1618 | 1620 |

| Ring C-C stretch | 1572 | 1573 |

| C-H in-plane bend | 1389 | 1395 |

| C-C-C in-plane bend | 831 | 832 |

| Aldehyde out-of-plane bend | 772 | 775 |

Electronic Spectroscopy (UV-Vis and Photoluminescence) Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules. UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from ground to excited states, while photoluminescence spectroscopy measures the emission of light as excited electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline ring system. The quinoline core itself is a strong chromophore. The introduction of the amino (-NH₂) and carboxylic acid (-COOH) groups acts to modify these transitions. The amino group, an electron-donating group, typically causes a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. researchgate.net

Studies on various quinoline derivatives show absorption bands in the UV region. researchgate.net For example, investigations into 6-aminoquinoline (B144246) in different solvents showed absorption maxima between 327 nm and 340 nm, attributed to π → π* transitions. researchgate.net The specific wavelengths and intensities of absorption for this compound would be influenced by solvent polarity and pH, which affects the protonation state of the amino and carboxylic acid groups. beilstein-journals.org

Many quinoline derivatives are fluorescent, and their emission properties are highly sensitive to the nature and position of substituents. The introduction of an amino group often enhances fluorescence. The emission wavelength can be tuned by the electronic properties of the substituent groups.

For example, studies on 8-amidoquinoline derivatives, which are structurally related to the target molecule, show that the introduction of different groups can significantly alter fluorescence emission. nih.gov In a study of 8-hydroxyquinoline (B1678124) derivatives, different substituents led to varied photoluminescence properties, demonstrating the tunability of the quinoline fluorophore. epa.gov For this compound, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, along with the potential for intramolecular hydrogen bonding, would dictate its specific emission wavelength and quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be established.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring. The exact chemical shifts would be influenced by the electronic effects of the amino and carboxylic acid groups. Based on data for related compounds like 8-aminoquinoline (B160924) and quinoline-8-carboxylic acid derivatives, the aromatic protons would likely appear in the range of δ 7.0–8.9 ppm. nih.govchemicalbook.com The protons of the amino group (-NH₂) and the carboxylic acid group (-OH) would appear as broader signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the carbon atoms in the quinoline ring and the carboxyl carbon. The carboxyl carbon is typically found significantly downfield, often in the δ 165-175 ppm range.

The table below presents ¹H NMR data for the parent compound, 8-aminoquinoline, to provide a reference for expected chemical shifts. chemicalbook.com

| Proton Position | Chemical Shift (δ, ppm) |

| H-2 | 8.86 |

| H-3 | 7.35 |

| H-4 | 8.05 |

| H-5 | 7.03 |

| H-6 | 7.38 |

| H-7 | 6.85 |

1H and 13C NMR Analysis of Compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

In ¹H NMR, the acidic proton of the carboxylic acid group (-COOH) would typically be observed as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O. princeton.edu The protons of the amino group (-NH₂) would also likely appear as a broad singlet. The aromatic protons on the quinoline core would resonate in the 7-9 ppm range, with their specific chemical shifts and coupling patterns (e.g., doublets, triplets, double-doublets) revealing their precise positions and adjacencies. For instance, studies on N-(quinolin-8-yl)but-3-enamide, a derivative of 8-aminoquinoline, show aromatic protons appearing between 7.40 and 8.82 ppm. rsc.org

In ¹³C NMR, the carboxyl carbon is a key indicator, typically appearing significantly downfield between 165 and 185 ppm. princeton.edu The carbon atoms of the quinoline ring would have distinct signals in the aromatic region (approx. 110-150 ppm), with carbons bonded to the nitrogen or substituted with the amino and carboxyl groups showing characteristic shifts. For example, in derivatives of 8-aminoquinoline, the carbon C8 attached to the nitrogen typically appears around 148 ppm. rsc.org

The following table illustrates the expected NMR data for this compound, based on general principles and data from related quinoline derivatives. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This is a representative table. Actual chemical shifts (δ) are dependent on the solvent and experimental conditions.

¹H NMR| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H2 | 8.8 - 9.0 | dd |

| H3 | 7.4 - 7.6 | dd |

| H4 | 8.4 - 8.6 | dd |

| H5 | 7.5 - 7.7 | d |

| H6 | 7.9 - 8.1 | d |

| NH₂ | 5.0 - 7.0 | br s |

¹³C NMR

| Carbon | Predicted δ (ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~128 |

| C5 | ~129 |

| C6 | ~118 |

| C7 | ~145 |

| C8 | ~110 |

| C8a | ~139 |

Advanced NMR Techniques for Solution-State Conformation

To investigate the three-dimensional structure of this compound in solution, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds.

For example, a NOESY experiment could reveal spatial proximity between the amino protons (H on N7) and the carboxylic acid proton (H on C8-COOH), or between these protons and the adjacent aromatic proton at position H6. Such correlations would be invaluable for determining the preferred orientation of the amino and carboxylic acid functional groups relative to the quinoline plane and to each other. The study of other complex heterocyclic systems has demonstrated the power of these techniques in establishing solution-state conformations and identifying key intramolecular interactions. princeton.edu

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Packing Arrangements

An X-ray crystallographic analysis would first confirm the planarity of the quinoline ring system. The key conformational features of interest would be the relative orientations of the amino and carboxylic acid substituents. It would be determined whether the substituents lie in the plane of the aromatic ring or are twisted out of the plane. In the crystal structure of 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde, the quinoline ring system is essentially planar, and the crystal packing is stabilized by π-π stacking interactions, with a centroid-to-centroid distance of 3.544 Å. mdpi.com Similar π-π stacking interactions would be expected in the crystal lattice of this compound, influencing how the molecules arrange themselves into a stable, repeating unit cell. mdpi.com

Hydrogen Bonding Networks in Crystalline Solids

A primary feature revealed by X-ray crystallography would be the extensive network of hydrogen bonds. The presence of both a hydrogen bond donor (the amino group) and a donor/acceptor (the carboxylic acid group) suggests a rich and stable hydrogen-bonding network. It is highly probable that the carboxylic acid groups would form classic head-to-head dimers with an adjacent molecule, creating a characteristic ring motif via O-H···O bonds. Furthermore, the amino group (N-H) and the quinoline nitrogen could act as donors and acceptors, respectively, forming intermolecular N-H···N or N-H···O bonds that link the molecules into sheets or more complex three-dimensional architectures. nih.gov The crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) shows molecules linked by intermolecular O—H⋯N and O—H⋯O quadruple hydrogen bonds, forming an inversion dimer. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the geometric and electronic properties of molecules, complementing experimental data. nih.govnih.gov

Quantum Chemical Calculations (DFT, Hartree-Fock) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common quantum chemical methods used for such investigations. nih.govarxiv.org A typical study would begin with a geometry optimization, where the computational algorithm systematically alters the molecule's geometry to find the lowest energy (most stable) conformation. nih.govresearchgate.net This process yields theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with experimental data from X-ray crystallography if available.

Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller gap generally implies higher reactivity. For instance, DFT studies on novel quinoline derivatives have used the HOMO-LUMO gap to evaluate and compare the chemical stability of different isomers. nih.gov

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map would visually identify the electron-rich (negative potential) regions, such as the quinoline nitrogen and the oxygen atoms of the carboxyl group, and the electron-poor (positive potential) regions, like the amino and carboxylic acid hydrogens.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. youtube.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net

A computational study of this compound would calculate the energies of these frontier orbitals and map their spatial distribution across the molecule.

Hypothetical Research Findings and Data:

Without specific research data, a theoretical analysis would be anticipated to reveal the following:

The HOMO is likely to be localized on the electron-rich amino group (-NH₂) and the quinoline ring system, indicating these are the primary sites for electrophilic attack.

The LUMO would likely be distributed over the electron-deficient carboxylic acid group (-COOH) and the quinoline ring, suggesting these areas are susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its potential as a charge-transfer agent in various chemical reactions.

A representative data table for such an analysis would look as follows, though the values are purely illustrative due to the lack of published data.

| Parameter | Energy (eV) |

| HOMO Energy | (No Data Available) |

| LUMO Energy | (No Data Available) |

| HOMO-LUMO Gap (ΔE) | (No Data Available) |

Potential Energy Surface Scans and Conformational Energetics

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. researchgate.netmdpi.com By systematically rotating specific dihedral angles (the angles between planes through two sets of three atoms), a PES scan maps the changes in energy, allowing for the identification of stable conformers (local energy minima) and the energy barriers between them (transition states). mdpi.comresearchgate.net

For this compound, a key investigation would involve scanning the dihedral angles associated with the rotation of the amino (-NH₂) and carboxylic acid (-COOH) groups relative to the quinoline plane.

Hypothetical Research Findings and Data:

A detailed PES scan would aim to:

Determine the most stable conformation of the molecule, which is likely governed by intramolecular hydrogen bonding between the amino group at position 7 and the carboxylic acid group at position 8.

Quantify the energy barriers for the rotation of these functional groups. High rotational barriers would suggest a rigid structure, while low barriers would indicate conformational flexibility.

The findings would typically be presented in a data table summarizing the relative energies of different conformers. An example is provided below for illustrative purposes.

| Conformer | Dihedral Angle (°)(e.g., C6-C7-N-H) | Relative Energy (kcal/mol) |

| Global Minimum | (No Data Available) | 0.0 |

| Local Minimum 1 | (No Data Available) | (No Data Available) |

| Transition State 1 | (No Data Available) | (No Data Available) |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgproteopedia.org It is a valuable tool for understanding intermolecular interactions, as it indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov The MEP map helps in predicting sites for electrophilic and nucleophilic reactions and hydrogen bonding interactions. libretexts.orgnih.gov

Hypothetical Research Findings and Data:

For this compound, an MEP analysis would be expected to show:

A region of strong negative electrostatic potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, making these sites attractive for electrophiles and hydrogen bond donors.

A region of positive electrostatic potential around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, indicating these are the primary sites for nucleophilic attack and hydrogen bond acceptors.

The charge distribution across the quinoline ring system, highlighting the influence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the aromatic system.

The charge distribution is often quantified by assigning partial atomic charges using methods like Mulliken population analysis. A hypothetical data table is shown below.

| Atom/Group | Partial Charge (a.u.) |

| Amino Group Nitrogen | (No Data Available) |

| Carboxylic Acid Oxygens | (No Data Available) |

| Quinoline Ring Carbons | (No Data Available) |

Structure Activity Relationship Sar Studies and Molecular Design Based on Aminoquinolinecarboxylic Acid Scaffolds

Identification of Pharmacophores and Key Structural Motifs within Quinoline (B57606) Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the quinoline scaffold, specific structural motifs are crucial for its therapeutic potential. nih.govrsc.org

The fundamental 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, when fused with an aromatic ring to form the quinoline structure, is essential for certain antibacterial activities. slideshare.net The amino group at position 4 (4-aminoquinoline) is critical for antimalarial activity, with a terminal tertiary amine in the side chain also being important. youtube.com

In the context of kinase inhibition, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore. nih.gov This suggests that the arrangement of the hydroxyl and carboxylic acid groups at positions 8 and 7, respectively, is key for interaction with the target enzyme. For 7-Amino-quinoline-8-carboxylic acid, the amino and carboxylic acid groups at adjacent positions on the quinoline core form a key structural motif that can chelate metal ions and form critical hydrogen bonds with biological targets. nih.govnih.gov

Key pharmacophoric features often include:

A hydrogen bond donor/acceptor region: Provided by the amino and carboxylic acid groups.

An aromatic ring system: The quinoline core itself, which can participate in π–π stacking interactions. nih.gov

A metal-chelating site: The arrangement of the nitrogen atom in the quinoline ring and adjacent oxygen or nitrogen atoms from substituents like the amino and carboxyl groups. nih.gov

Molecular Docking and Computational Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. researchgate.net This method helps in understanding drug-receptor interactions and is a rational approach to drug design. nih.gov

Docking studies on quinoline derivatives reveal specific interaction patterns within the binding sites of their targets. For instance, in studies of quinoline derivatives targeting DNA, the molecule was found to bind to the minor groove region. nih.govresearchgate.net The carbonyl group of a quinoline-3-carboxylic acid derivative acts as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

In the case of enzyme inhibition, such as with Pim-1 kinase, molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket. nih.gov Similarly, docking studies of quinoline-5,8-dicarboxylic acid derivatives with the enzyme JMJD3 showed that the carboxylate group at C5 coordinates a Fe(II) ion, while the second carboxylic acid group forms hydrogen bonds with residues like T1387 and N1400. nih.gov The quinoline ring itself often engages in π–π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr). nih.gov

Common interactions observed in docking studies include:

Hydrogen Bonds: Formed between the amino/carboxyl groups and polar amino acid residues (e.g., Asp, Arg, Asn, Thr). semanticscholar.org

Hydrophobic Interactions: Involving the quinoline ring and nonpolar residues (e.g., Ala, Val, Ile). semanticscholar.org

Ionic Interactions: Established by the carboxylate group with positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy (e.g., in kcal/mol). researchgate.netnih.gov Lower binding energy values typically indicate a more stable and potent interaction.

Studies on various quinoline derivatives have demonstrated a correlation between docking scores and observed biological activity. For example, in a series of quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors, compounds with pyrimidine (B1678525) moieties generally showed higher docking scores (more favorable binding) than those with pyrazoline moieties. nih.gov The compound with the highest affinity had a docking score of -10.67 kcal/mol. nih.gov Another study on quinoline derivatives as P-glycoprotein inhibitors found binding energies as high as -9.22 kcal/mol for the most promising compound. nih.gov

Table 1: Examples of Predicted Binding Affinities for Quinoline Derivatives

| Compound Series | Target | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Pyrazoline-containing quinolines | HIV Reverse Transcriptase | Lower than pyrimidines | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | nih.gov |

| Novel quinoline derivatives | DNA gyrase | -7.33 | semanticscholar.org |

Rational Design Principles for Molecular Optimization

Based on SAR and computational studies, rational design principles can be applied to optimize the molecular structure of quinoline derivatives for enhanced activity and better properties.

The type and position of substituents on the quinoline scaffold significantly influence its pharmacological efficacy. rsc.org

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -Br) can drastically alter activity. For instance, an electron-donating methoxy (B1213986) group at position-2 of a quinoline-imidazole hybrid enhanced its antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org In another study, a phenyl ring with an electron-withdrawing bromo group on a pyrimidine-quinoline derivative showed better binding affinity to its target. nih.gov

Side Chain Modifications: The introduction of flexible side chains, such as an alkylamino side chain at position-4, has been shown to enhance the antiproliferative action of certain quinoline derivatives. nih.gov The nature of the terminal amine on this side chain is also critical; a tertiary amine is often preferred for optimal activity in 4-aminoquinoline (B48711) antimalarials. youtube.com

Table 2: Influence of Substituents on Quinoline Activity

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Position 2 | Electron-donating (-OCH₃) | Enhanced antimalarial activity | rsc.org |

| Position 2 | Electron-withdrawing (-Cl) | Loss of antimalarial activity | rsc.org |

| Position 4 | Flexible alkylamino side chain | Enhanced antiproliferative action | nih.gov |

| Position 6 | Fluorine (-F) | Considered essential for antibacterial activity in quinolones | slideshare.net |

| Position 7 | Piperazine (B1678402) ring | Leads to active antibacterial compounds | slideshare.net |

| Position 7 | Bulky substituents | Facilitated antiproliferative activity | nih.gov |